

Independent Verification of AT7519 Anti-Tumor Activity: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of **AT7519**, a multi-cyclin-dependent kinase (CDK) inhibitor, with other notable CDK inhibitors. The information presented is collated from independent preclinical and clinical studies to support researchers in their evaluation of these therapeutic agents.

Executive Summary

AT7519 is a potent inhibitor of multiple cyclin-dependent kinases, demonstrating broad antitumor activity across a range of cancer cell lines and in vivo models.[1][2] Its mechanism of action involves the induction of cell cycle arrest and apoptosis, primarily through the inhibition of CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[2][3] This guide compares **AT7519** with other well-characterized CDK inhibitors: Flavopiridol, Seliciclib (Roscovitine), and Palbociclib, highlighting their respective target specificities, preclinical efficacy, and mechanisms of action.

Comparative Data on CDK Inhibitor Activity

The following tables summarize the quantitative data on the in vitro and in vivo activities of **AT7519** and its comparators.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 values in nmol/L)



Kinase Target	AT7519[2]	Flavopiridol[4] [5]	Seliciclib (Roscovitine) [6][7][8]	Palbociclib[1]
CDK1	210	Strong Inhibition	Strong Inhibition	-
CDK2	47	Strong Inhibition	Strong Inhibition	-
CDK4	100	Strong Inhibition	Poor Inhibition	9-15
CDK5	13	-	Strong Inhibition	-
CDK6	170	Strong Inhibition	Poor Inhibition	9-15
CDK7	Lower Potency	Strong Inhibition	Strong Inhibition	-
CDK9	<10	Preferential Activity	Strong Inhibition	-
GSK3β	89	-	-	-

Table 2: In Vitro Anti-Proliferative Activity (IC50/LC50 values)



Cell Line	Cancer Type	AT7519[1] [3]	Flavopiridol	Seliciclib (Roscovitin e)[6]	Palbociclib[
HCT116	Colon Cancer	40-940 nmol/L (IC50)	-	-	-
HT29	Colon Cancer	40-940 nmol/L (IC50)	-	68-80% tumor reduction (in vivo)	-
MCF-7	Breast Cancer	-	-	48-70% tumor growth inhibition (in vivo)	Active in preclinical models
MM.1S	Multiple Myeloma	0.5 μM (IC50)	-	Induces apoptosis	-
U266	Multiple Myeloma	0.5 μM (IC50)	-	-	-
MYCN- amplified Neuroblasto ma	Neuroblasto ma	1.7 µmol/L (median LC50)	-	-	-
MYCN single copy Neuroblasto ma	Neuroblasto ma	8.1 μmol/L (median LC50)	-	-	-

Table 3: In Vivo Anti-Tumor Efficacy

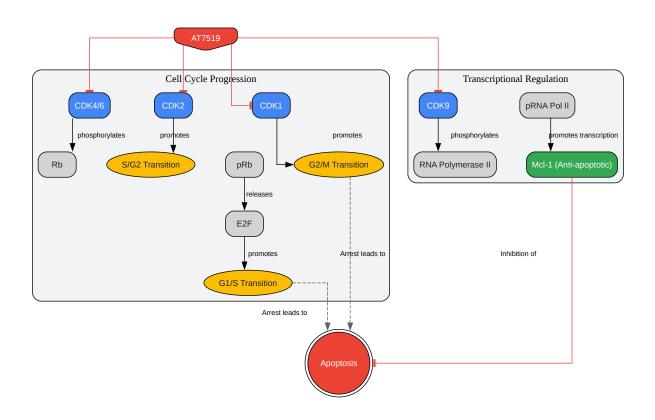


CDK Inhibitor	Cancer Model	Dosing Regimen	Key Outcomes
AT7519	MYCN-amplified Neuroblastoma Xenograft	5, 10, or 15 mg/kg/day for 5 days	Dose-dependent tumor growth inhibition.
AT7519	Th-MYCN Transgenic Mice	-	Improved survival and significant tumor regression.
AT7519	Multiple Myeloma Xenograft[3]	15 mg/kg once daily	Inhibited tumor growth and prolonged survival.
Flavopiridol	Solid Tumor Xenografts[9]	-	Induces cell cycle arrest and tumor growth inhibition.
Seliciclib (Roscovitine)	HT29 Colon Cancer Xenograft[11]	10 and 40 mg/kg	68% and 80% tumor reduction, respectively.
Seliciclib (Roscovitine)	MCF7 Breast Cancer Xenograft[11]	400 mg/kg twice a day	70% tumor growth inhibition.
Palbociclib	Medulloblastoma PDX[12]	-	Rapid regression of tumors and significant survival advantage.
Palbociclib	Multiple Human Cancer PDX models[13]	-	Effective against various tumor types, including HR-negative breast cancer.

Signaling Pathways and Mechanisms of Action

AT7519 and the compared CDK inhibitors exert their anti-tumor effects by modulating key cell cycle and survival signaling pathways.





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Figure 1: Simplified signaling pathway of AT7519's anti-tumor activity.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.



In Vitro Cell Viability/Proliferation Assays

- 1. MTT/MTS/CCK-8 Assay
- Objective: To determine the half-maximal inhibitory concentration (IC50) of the CDK inhibitor on cancer cell lines.
- Procedure:
 - Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14][15]
 - Treat cells with a serial dilution of the CDK inhibitor (e.g., AT7519) for a specified period
 (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[14][16]
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), or CCK-8 (Cell Counting Kit-8) reagent to each well and incubate for 1-4 hours.[14][15]
 - For MTT assays, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
 [14]
 - Measure the absorbance at the appropriate wavelength using a microplate reader.[14][15]
 - Calculate cell viability as a percentage of the vehicle-treated control and determine the
 IC50 value using appropriate software.[15][17]

Apoptosis Assay

- 1. Annexin V/Propidium Iodide (PI) Staining
- Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a CDK inhibitor.
- Procedure:
 - Treat cells with the CDK inhibitor at the desired concentration and time points.[3]



- Harvest cells and wash with cold phosphate-buffered saline (PBS).[14]
- Resuspend cells in Annexin V binding buffer.[3]
- Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.[3][15]
- Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[15]

Cell Cycle Analysis

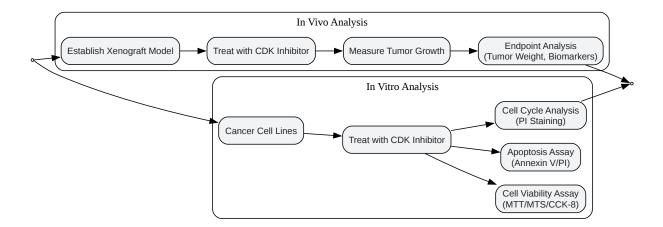
- 1. Propidium Iodide (PI) Staining
- Objective: To determine the effect of the CDK inhibitor on cell cycle distribution.
- Procedure:
 - Treat cells with the CDK inhibitor for the desired duration.[3][15]
 - Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight.[15]
 - Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.[15]
 - Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1,
 S, and G2/M phases is determined based on their fluorescence intensity.[2][15]

In Vivo Xenograft Studies

- 1. Subcutaneous Xenograft Model
- Objective: To evaluate the in vivo anti-tumor efficacy of the CDK inhibitor.
- Procedure:
 - Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[18]



- Allow tumors to establish to a palpable size (e.g., 100-200 mm3).[18]
- Randomize mice into treatment and control groups.
- Administer the CDK inhibitor (e.g., AT7519 at 5-15 mg/kg) or vehicle control via the appropriate route (e.g., intraperitoneal or oral gavage) according to the desired dosing schedule.
- Measure tumor volume and body weight regularly throughout the study.[12]
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).[18]



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Figure 2: General experimental workflow for evaluating CDK inhibitors.

Conclusion



AT7519 demonstrates potent anti-tumor activity across a variety of preclinical cancer models, acting as a multi-CDK inhibitor that induces cell cycle arrest and apoptosis. Its efficacy, particularly in MYCN-amplified neuroblastoma and multiple myeloma, highlights its therapeutic potential. When compared to other CDK inhibitors, AT7519 exhibits a broad inhibitory profile, similar to flavopiridol and seliciclib, but distinct from the more selective CDK4/6 inhibitor, palbociclib. The choice of a specific CDK inhibitor for therapeutic development will likely depend on the specific cancer type and its underlying molecular drivers. The experimental protocols and comparative data provided in this guide are intended to assist researchers in the rational design and interpretation of future studies in this field.

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